7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate
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Overview
Description
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate is a chemical compound with the molecular formula C10H12BrN. It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydroisoquinoline derivatives, while oxidation can produce quinoline derivatives .
Scientific Research Applications
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar structural features.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound without the bromine substituent.
Uniqueness
7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate is unique due to the presence of both the bromine and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives and compounds with potential biological activity .
Properties
Molecular Formula |
C12H14BrNO4 |
---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;oxalic acid |
InChI |
InChI=1S/C10H12BrN.C2H2O4/c1-7-10-6-9(11)3-2-8(10)4-5-12-7;3-1(4)2(5)6/h2-3,6-7,12H,4-5H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
QRXCOQXSHCRAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C=CC(=C2)Br.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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